Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate
Overview
Description
Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a chemical compound that has garnered interest in various fields of scientific research. It is a deuterated analog of ethyl diethoxyphosphorylacetate, which is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate typically involves the incorporation of deuterium atoms into the ethyl diethoxyphosphorylacetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the successful incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield deuterated alcohols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include deuterated phosphoric acid derivatives, deuterated alcohols, and various substituted ethyl diethoxyphosphorylacetate derivatives.
Scientific Research Applications
Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways, where deuterium incorporation can provide insights into reaction mechanisms.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.
Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. In the case of its potential therapeutic application for Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease.
Comparison with Similar Compounds
Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate can be compared with other similar compounds, such as:
Ethyl diethoxyphosphorylacetate: The non-deuterated analog, which has similar chemical properties but lacks the benefits of deuterium incorporation.
Deuterated analogs of other phosphoric acid derivatives: These compounds share the deuterium incorporation but differ in their specific chemical structures and applications.
The uniqueness of this compound lies in its specific deuterium incorporation, which can enhance its stability and alter its pharmacokinetic properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-RJSZUWSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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